Azeliragon

Description

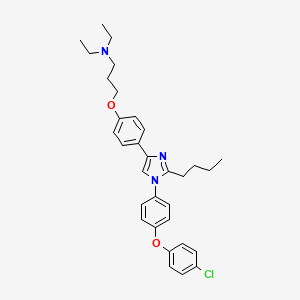

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNNWYBAOPXVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601117468 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603148-36-3 | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azeliragon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azeliragon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZELIRAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Azeliragon as a RAGE Inhibitor in Alzheimer's Disease Models: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a critical player in the pathogenesis of AD. RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types in the brain, including neurons, microglia, and endothelial cells.[1][2] Its activation by ligands such as Aβ, S100 proteins, and Advanced Glycation Endproducts (AGEs) triggers a cascade of downstream signaling events that contribute to the core pathologies of AD.[1][3]

Azeliragon (formerly TTP488 or PF-04494700) is an orally bioavailable, small-molecule inhibitor of RAGE that can cross the blood-brain barrier.[1][4] It has been investigated as a potential disease-modifying therapy for mild Alzheimer's disease.[4][5][6] This technical guide provides an in-depth overview of the preclinical evidence for this compound's mechanism of action and efficacy in Alzheimer's disease models, with a focus on quantitative data and experimental methodologies.

Mechanism of Action: RAGE Signaling Inhibition

RAGE acts as a central hub in the neuroinflammatory response in AD. The binding of ligands, particularly Aβ, to the V-domain of RAGE initiates a signaling cascade that activates key downstream pathways, including Nuclear Factor-kappa B (NF-κB), STAT, and JNK.[4] This activation leads to the transcription of pro-inflammatory cytokines, increased oxidative stress, and further Aβ production and accumulation.[1] RAGE is also implicated in the transport of circulating Aβ across the blood-brain barrier into the brain.[2][4]

This compound is designed to be a selective antagonist of RAGE.[4][5] It is hypothesized to exert its therapeutic effects by binding to RAGE and blocking the interaction with its various ligands.[1][3] This inhibition is expected to attenuate the downstream pathological consequences, including neuroinflammation, Aβ accumulation, and synaptic dysfunction.[1]

Preclinical Efficacy in Alzheimer's Disease Models

Preclinical studies, primarily in tgAPPSwedish/London (tgAPPSWE/LON) mouse models of AD, have demonstrated that this compound can mitigate several key pathological features of the disease.[4][5]

Effects on Amyloid-β Pathology

This compound treatment has been shown to reduce Aβ plaque deposition and total Aβ concentration in the brain in a dose-dependent manner.[4][5] Concurrently, plasma Aβ levels increase, which supports the hypothesis that this compound inhibits the RAGE-mediated transport of circulating Aβ into the brain.[4][5] Furthermore, this compound shifts amyloid precursor protein (APP) processing away from the amyloidogenic pathway by decreasing levels of soluble APPβ (sAPPβ) and increasing levels of the neuroprotective sAPPα, suggesting an inhibition of β-secretase activity.[4][7]

Table 1: Effect of this compound on Amyloid-β Biomarkers in tgAPPSWE/LON Mice

| Parameter | Treatment Group | Outcome | Citation |

|---|---|---|---|

| Brain Aβ Plaque Deposition | 1 mg/kg/day for 3 months | Significant decrease relative to vehicle | [5] |

| Total Brain Aβ | 1 mg/kg/day for 3 months | Significant decrease relative to vehicle | [5] |

| Brain Aβ (1-40 & 1-42) | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent decrease | [4] |

| Plasma Aβ | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent increase | [4] |

| Brain sAPPα | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent increase | [4][7] |

| Brain sAPPβ | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent decrease |[4][7] |

Anti-Neuroinflammatory Effects

Consistent with its mechanism as a RAGE inhibitor, this compound has demonstrated potent anti-inflammatory effects in AD animal models. Treatment leads to a dose-dependent reduction in brain levels of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Transforming Growth Factor-β (TGFβ).[7]

Table 2: Effect of this compound on Neuroinflammatory Markers in tgAPPSWE/LON Mice

| Parameter | Treatment Group | Outcome | Citation |

|---|---|---|---|

| Brain IL-1β | Dose-dependent | Dose-dependent reduction | [7] |

| Brain TNFα | Dose-dependent | Dose-dependent reduction | [7] |

| Brain TGFβ | Dose-dependent | Dose-dependent reduction |[7] |

Improvement in Cognitive Function and Cerebral Blood Flow

This compound treatment has been shown to slow cognitive decline in aged tgAPPSWE/LON mice.[4] In the Morris water maze, a test for spatial learning and memory, mice treated with this compound showed dose-dependent improvements in both latency to find the platform and distance traveled.[7] Additionally, this compound treatment increased regional cerebral blood flow in the hippocampus and frontal cortex, with levels approaching those of wild-type animals after four weeks of treatment.[7] This suggests that inhibiting RAGE-mediated vascular inflammation can help restore cerebral perfusion.[7]

Table 3: Functional Outcomes of this compound Treatment in tgAPPSWE/LON Mice

| Parameter | Treatment Group | Outcome | Citation |

|---|---|---|---|

| Cognitive Function (Morris Water Maze) | 0.3, 1, 3 mg/kg for 3 months (starting at 12 mo. old) | Dose-dependent improvement in latency and distance traveled | [4][7] |

| Cerebral Blood Flow (Hippocampus & Frontal Cortex) | 10 mg/kg for 4 weeks | Increased to levels similar to wild-type controls |[7] |

Experimental Protocols

The following sections describe generalized methodologies for the key preclinical experiments cited.

Animal Model and Drug Administration

-

Model: Transgenic mice expressing human amyloid precursor protein with the Swedish (K670N/M671L) and London (V717I) mutations (tgAPPSWE/LON) are commonly used. These mice develop age-dependent Aβ plaque pathology and cognitive deficits.[4]

-

Administration: this compound is administered orally (e.g., via gavage) once daily.[5] Dosing regimens in published studies range from 0.3 mg/kg to 10 mg/kg, with treatment durations typically lasting from 4 weeks to 3 months.[4][7]

Cognitive Assessment: Morris Water Maze

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

-

Protocol: Mice are trained over several days to find the hidden platform using spatial cues around the room.

-

Data Collection: Parameters such as the time (latency) and distance traveled to find the platform are recorded by a video tracking system.

-

Analysis: A reduction in latency and distance over training days indicates successful learning. Improved performance in the this compound-treated group compared to the vehicle group suggests a cognitive benefit.[7]

Biochemical Analysis

-

Sample Preparation: Following euthanasia, brains are harvested. One hemisphere may be fixed for histology, while the other is homogenized for biochemical assays. Blood is collected for plasma separation.

-

ELISA (Enzyme-Linked Immunosorbent Assay): Brain homogenates and plasma are analyzed using specific ELISA kits to quantify the levels of Aβ1-40, Aβ1-42, and inflammatory cytokines (e.g., IL-1β, TNFα).

-

Western Blot: Brain lysates are used to measure the relative levels of sAPPα and sAPPβ to assess APP processing pathways.

Histological Analysis

-

Immunohistochemistry: Fixed brain hemispheres are sectioned and stained with antibodies specific for Aβ (e.g., 6E10) to visualize amyloid plaques.

-

Image Analysis: Stained sections are imaged, and the plaque burden (percentage of area covered by plaques) is quantified using image analysis software.

Cerebral Blood Flow Measurement

-

Method: Techniques such as laser-doppler flowmetry (LDF) or fluro-deoxyglucose positron emission tomography (FDG-PET) can be used to measure regional cerebral blood flow in anesthetized mice at baseline and following treatment.[7]

-

Analysis: Changes in blood flow in specific brain regions, like the hippocampus and cortex, are compared between treatment groups and wild-type controls.[7]

Pharmacological Profile

This compound is characterized by its high specificity and affinity for the RAGE receptor, with a reported dissociation constant (Kd) for binding to recombinant human soluble RAGE (sRAGE) of 12.7 ± 7.6 nM.[7] It exhibits negligible binding to over 100 other receptors and transporters, indicating a highly selective profile.[7] An in vitro fluorescence polarization assay determined that this compound inhibited the binding of the extracellular portion of RAGE to Aβ1–42 with an IC50 of 500 nM.[8][9]

Conclusion

Preclinical studies in Alzheimer's disease models provide a strong rationale for the therapeutic potential of this compound. By inhibiting the RAGE receptor, this compound has been shown to simultaneously address multiple core pathologies of AD, including amyloid-beta accumulation, neuroinflammation, and cerebrovascular dysfunction. The quantitative data from animal models demonstrate a consistent, dose-dependent effect on these key biomarkers, which translates to improved functional outcomes in cognitive tests. While this compound faced challenges in later-stage clinical trials, the preclinical data robustly support the RAGE pathway as a valid and important target for the development of disease-modifying therapies for Alzheimer's disease.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vtvtherapeutics.com [vtvtherapeutics.com]

- 8. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Azeliragon's Preclinical Impact on Amyloid-Beta Plaque Formation: A Technical Guide

Introduction

Azeliragon (formerly TTP488) is an orally administered, small-molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] The RAGE pathway has been identified as a significant contributor to the pathogenesis of Alzheimer's disease (AD), primarily through its interactions with amyloid-beta (Aβ) and its role in mediating neuroinflammation.[3][4] Preclinical research has investigated this compound as a potential disease-modifying therapy aimed at mitigating the core pathologies of AD. This technical guide provides an in-depth summary of the preclinical studies focusing on this compound's effects on Aβ plaque formation, detailing the underlying mechanisms, experimental protocols, and key quantitative findings for researchers, scientists, and drug development professionals.

Core Mechanism of Action: RAGE Inhibition

RAGE is a multiligand receptor of the immunoglobulin superfamily that is upregulated in the brains of individuals with Alzheimer's disease.[4][5] Its role in AD pathology is multifaceted. RAGE binds to circulating Aβ peptides and facilitates their transport across the blood-brain barrier, thereby contributing to their accumulation in the brain.[1][6] Furthermore, the engagement of RAGE by Aβ oligomers on the surface of neurons and microglia triggers a cascade of intracellular signaling events. This activation leads to increased oxidative stress and the upregulation of pro-inflammatory pathways, such as NF-κB, which in turn promotes the release of inflammatory cytokines and perpetuates a cycle of neuroinflammation.[1][7]

This compound acts as a competitive antagonist at the RAGE receptor. By binding to RAGE, it blocks the interaction with its ligands, including Aβ. This inhibition is hypothesized to exert its therapeutic effects through several mechanisms:

-

Reducing Aβ Influx: By blocking RAGE on the vascular endothelium, this compound is thought to inhibit the transport of Aβ from the bloodstream into the brain.[1][6]

-

Suppressing Neuroinflammation: this compound prevents Aβ-mediated activation of microglia and subsequent inflammatory cytokine release, dampening the chronic inflammatory state associated with AD.[1][4]

-

Modulating APP Processing: Preclinical evidence suggests that RAGE inhibition can shift the processing of Amyloid Precursor Protein (APP) away from the amyloidogenic pathway, favoring the non-amyloidogenic α-secretase pathway.[1]

Preclinical Efficacy Data

Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that this compound can effectively reduce Aβ pathology in a dose-dependent manner. The primary animal model used in these studies was the tgAPPSWE/LON mouse, which overexpresses a mutated form of human APP, leading to progressive Aβ plaque deposition.[1][8]

Data Presentation

The quantitative results from these key preclinical studies are summarized below.

Table 1: Effect of this compound on Brain Amyloid-Beta Levels

| Treatment Group (Oral, Daily for 3 months) | Brain Aβ1-40 Reduction (vs. Vehicle) | Brain Aβ1-42 Reduction (vs. Vehicle) | Total Brain Aβ Reduction (vs. Vehicle) |

|---|---|---|---|

| This compound 0.3 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| This compound 1.0 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

| This compound 3.0 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

Data derived from studies in 12-month-old tgAPPSWE/LON mice.[1]

Table 2: Effect of this compound on APP Processing Markers

| Treatment Group (Oral, Daily for 3 months) | Brain sAPPα Level (vs. Vehicle) | Brain sAPPβ Level (vs. Vehicle) |

|---|---|---|

| This compound (Dose-dependent) | Increased | Decreased |

Data indicates a shift towards the non-amyloidogenic pathway.[1]

Table 3: Effect of this compound on Brain vs. Plasma Aβ Concentrations

| Treatment Group (Oral, Daily for 3 months) | Total Brain Aβ Concentration | Total Plasma Aβ Concentration |

|---|---|---|

| This compound (Dose-dependent) | Decreased | Increased |

Results support the hypothesis that this compound inhibits RAGE-mediated transport of Aβ from plasma into the brain.[1][8]

Experimental Protocols

The methodologies employed in the preclinical evaluation of this compound were crucial for establishing its effects on Aβ pathology.

Key Animal Study Protocol

-

Animal Model: Male and female tgAPPSWE/LON transgenic mice, which exhibit age-dependent accumulation of Aβ plaques.[1]

-

Study Initiation: Treatment was initiated in 12-month-old mice, an age at which significant plaque pathology is already established.[1]

-

Dosing and Administration: this compound was administered orally once daily for a duration of 3 months. The dose groups typically included a vehicle control and escalating doses of this compound (e.g., 0.3, 1, and 3 mg/kg).[1]

-

Outcome Measures:

-

Cognitive Assessment: Evaluated using the Morris Water Maze test to assess spatial learning and memory.[1]

-

Biochemical Analysis: Brain and plasma samples were collected for quantification of Aβ peptides and sAPP fragments.[1]

-

Histological Analysis: Brain tissue was processed for the quantification of Aβ plaque deposition and analysis of inflammatory markers.[1]

-

Aβ Quantification Protocols

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Peptides:

-

Sample Preparation: Brain hemispheres are homogenized in a series of buffers to sequentially extract proteins from different solubility fractions (e.g., TBS-soluble, Triton-X soluble, and formic acid-soluble for insoluble plaques).

-

Assay: Specific ELISA kits are used to quantify the levels of Aβ1-40 and Aβ1-42 in both brain homogenates and plasma samples. This method provides a quantitative measure of total Aβ load.[1]

-

-

Immunohistochemistry (IHC) for Aβ Plaque Burden:

-

Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or microtome.[9]

-

Antigen Retrieval: Sections undergo an antigen retrieval step, often using formic acid, to unmask the Aβ epitopes within dense plaques.[9]

-

Staining: Sections are incubated with a primary antibody specific to Aβ (e.g., 6E10 or 4G8). A secondary antibody conjugated to a reporter enzyme (like HRP) or a fluorescent tag is then applied.

-

Visualization: For enzymatic detection, a chromogen substrate (e.g., DAB) is used to produce a colored precipitate at the site of the plaque. For fluorescence, slides are imaged on a fluorescence microscope.

-

Quantification: Digital images of stained sections (e.g., hippocampus and cortex) are captured. Image analysis software (e.g., ImageJ) is used to apply a color threshold to identify stained plaques and calculate the "plaque load" as the percentage of the total analyzed area occupied by plaques.[9][10]

-

RAGE Signaling Pathway and this compound's Intervention

The binding of Aβ to RAGE initiates a complex signaling cascade that is central to neuroinflammation in AD. This activation recruits adaptor proteins like TIRAP and MYD88, leading to the downstream activation of key transcription factors, most notably NF-κB.[7] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α) and chemokines, as well as RAGE itself, creating a positive feedback loop that amplifies the inflammatory response. Other pathways, including the p38 MAPK and JNK signaling pathways, are also activated, contributing to oxidative stress and neuronal dysfunction.[1][7] this compound, by physically blocking the Aβ-RAGE interaction, prevents the initiation of this entire downstream cascade.

Conclusion

The preclinical evidence for this compound robustly demonstrates its potential to modify key aspects of Alzheimer's disease pathology in animal models. Through the potent and selective inhibition of the RAGE receptor, this compound was shown to decrease the accumulation of Aβ plaques in the brain, shift APP processing toward a non-pathogenic pathway, and suppress the neuroinflammatory cascade driven by Aβ-RAGE interaction.[1][8][11] The detailed experimental protocols and quantitative data provide a solid foundation for understanding its mechanism of action. However, it is important to note that despite this promising preclinical profile, the Phase 3 STEADFAST clinical trials in patients with mild AD did not meet their primary endpoints.[6][12] This highlights the significant challenges in translating findings from animal models to clinical efficacy in humans and underscores the complexity of Alzheimer's disease pathology. The preclinical data, nevertheless, validates the RAGE pathway as a rational and important target for therapeutic intervention in neurodegenerative diseases.

References

- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Fragments of Receptor for Advanced Glycation End Products Bind Beta-Amyloid 1–40 and Protect Primary Brain Cells From Beta-Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 11. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound study for AD/type 2 diabetes backed but scepticism remains [clinicaltrialsarena.com]

The Role of Azeliragon in Modulating Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily driven by the activation of microglia, is a key pathological feature of neurodegenerative diseases, including Alzheimer's disease. The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a critical mediator in this inflammatory cascade. Azeliragon (TTP488), a novel small molecule inhibitor of RAGE, has demonstrated significant potential in preclinical studies by modulating microglial activation and reducing the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in microglia. It includes a summary of key quantitative preclinical data, detailed experimental protocols for studying microglial activation, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Microglial Activation and the RAGE Pathway

Microglia are the resident immune cells of the central nervous system (CNS). In response to pathogens or injury, microglia become activated, a process characterized by morphological changes and the release of signaling molecules such as cytokines and chemokines. While acute microglial activation is a crucial protective mechanism, chronic activation contributes to a persistent neuroinflammatory state that can lead to neuronal damage and cognitive decline.

The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including microglia[1]. RAGE is a pattern recognition receptor that binds to a variety of ligands, including advanced glycation endproducts (AGEs), S100 proteins, and amyloid-beta (Aβ)[1]. The engagement of RAGE by its ligands on microglial cells triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and subsequent upregulation of pro-inflammatory genes[2][3][4][5]. This sustained activation of the RAGE pathway is implicated in the chronic neuroinflammation observed in Alzheimer's disease[1][6].

This compound: A RAGE Antagonist

This compound is an orally bioavailable small molecule that acts as an antagonist of RAGE[1][7][8]. By binding to RAGE, this compound prevents the interaction of the receptor with its various ligands, thereby inhibiting the downstream signaling cascades that promote neuroinflammation. Preclinical studies have shown that this compound can suppress microglial activation, reduce the production of inflammatory cytokines, and consequently ameliorate neuropathological features and improve cognitive function in animal models of Alzheimer's disease[1][7][8][9].

Quantitative Data on this compound's Modulation of Microglial Activation

Preclinical studies in transgenic mouse models of Alzheimer's disease (tgAPPSWE/LON) have provided quantitative evidence of this compound's efficacy in reducing neuroinflammation. While specific quantitative data tables from these studies are not publicly available, the findings consistently demonstrate a dose-dependent reduction in key inflammatory cytokines.

Table 1: Summary of this compound's Dose-Dependent Effect on Inflammatory Cytokines in tgAPPSWE/LON Mice

| Dosage of this compound (oral, 3 months) | Change in Interleukin-1 (IL-1) Levels | Change in Tumor Necrosis Factor (TNF) Levels | Change in Transforming Growth Factor-β (TGF-β) Levels | Reference |

| 0.3 mg/kg/day | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [1][9] |

| 1 mg/kg/day | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [1][9] |

| 3 mg/kg/day | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [1][9] |

Note: The table indicates a qualitative dose-dependent trend as reported in the cited literature. Exact percentage or absolute value reductions are not available in the reviewed public-domain sources.

Signaling Pathways Modulated by this compound

The primary mechanism by which this compound modulates microglial activation is through the inhibition of the RAGE signaling pathway.

The RAGE-NF-κB Signaling Pathway

The binding of ligands such as Aβ and S100 proteins to RAGE on microglia initiates a signaling cascade that leads to the activation of NF-κB. This transcription factor then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines like IL-1β and TNF-α. This compound, by blocking the initial ligand-RAGE interaction, prevents the activation of this entire pathway.

Crosstalk with TREM2 Signaling

The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is another key receptor on microglia involved in phagocytosis and inflammatory responses. While both RAGE and TREM2 are critical in the context of Alzheimer's disease, direct evidence of crosstalk or interaction between this compound's mechanism of action and the TREM2 signaling pathway is currently limited in the scientific literature. Future research may elucidate potential indirect effects or shared downstream signaling components.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on microglial activation.

Primary Microglia Culture and Stimulation

This protocol describes the isolation and culture of primary microglia from neonatal mouse brains, followed by stimulation to induce an inflammatory response.

Protocol Steps:

-

Tissue Dissociation: Isolate cortices from neonatal mouse pups (P0-P3) and mechanically and enzymatically dissociate the tissue, typically using trypsin.

-

Mixed Glial Culture: Plate the resulting single-cell suspension and culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.

-

Microglia Isolation: Isolate microglia from the mixed glial culture using methods such as mild trypsinization or shaking.

-

Plating and Treatment: Plate the purified microglia and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

Stimulation: Induce an inflammatory response by treating the cells with a stimulating agent such as lipopolysaccharide (LPS).

-

Analysis: Collect the cell culture supernatant and/or cell lysates for downstream analysis of cytokine production (ELISA) or gene expression (qPCR).

Immunohistochemistry (IHC) for Microglial Activation Markers

IHC is used to visualize and quantify the activation state of microglia in brain tissue sections using markers like Ionized calcium-binding adapter molecule 1 (Iba1) and CD68.

Protocol Steps:

-

Tissue Preparation: Perfuse and fix the brain tissue, followed by cryosectioning.

-

Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).

-

Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and morphology of microglia.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or brain homogenates.

Protocol Steps:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block the remaining protein-binding sites on the plate.

-

Sample Incubation: Add the samples (supernatants or standards) to the wells.

-

Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate Incubation: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).

-

Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader and calculate the cytokine concentration based on a standard curve.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

qPCR is used to measure the relative expression levels of genes encoding pro-inflammatory cytokines and other markers of microglial activation.

Protocol Steps:

-

RNA Extraction: Isolate total RNA from cultured microglia or brain tissue.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR Reaction: Perform the qPCR using a master mix containing a fluorescent dye (e.g., SYBR Green), primers specific for the target genes (e.g., Tnf, Il1b), and the cDNA template.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

Flow Cytometry for Microglial Phenotyping

Flow cytometry allows for the multi-parametric analysis of individual cells in a suspension, enabling the identification and quantification of different microglial populations based on their cell surface marker expression.

Protocol Steps:

-

Single-Cell Suspension: Prepare a single-cell suspension from brain tissue.

-

Myelin Removal: Remove myelin debris to improve the quality of the flow cytometry data.

-

Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against microglial markers (e.g., CD11b, CD45) and activation markers (e.g., CD68).

-

Data Acquisition: Run the stained cells through a flow cytometer to measure the fluorescence of individual cells.

-

Data Analysis: Use a gating strategy to identify and quantify the percentage of different microglial populations (e.g., resting vs. activated).

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting the RAGE-mediated neuroinflammatory pathway in microglia. Preclinical evidence strongly supports its ability to reduce microglial activation and the production of pro-inflammatory cytokines in a dose-dependent manner. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound and the identification of biomarkers to monitor its therapeutic efficacy.

Future research should focus on obtaining more detailed quantitative data on the effects of this compound on a wider range of microglial activation markers. Furthermore, exploring the potential interplay between the RAGE and TREM2 signaling pathways in the context of this compound treatment could provide novel insights into the complex regulation of microglial function in neurodegenerative diseases. Continued investigation in these areas will be crucial for the successful clinical development of this compound and other RAGE-targeting therapeutics.

References

- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Triggering Receptor Expressed on Myeloid Cells-2 (TREM-2) as Expression of the Relationship Between Microglia and Alzheimer's Disease: A Novel Marker for a Promising Pathway to Explore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the RAGE-NF-κB pathway: implications for modulating inflammation in diabetic neuropathy through photobiomodulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RAGE Expression and NF-κB Activation Attenuated by Extracellular Domain of RAGE in Human Salivary Gland Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. vtvtherapeutics.com [vtvtherapeutics.com]

- 8. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azeliragon: Chemical Profile, Mechanism of Action, and Experimental Data

Azeliragon, also known as TTP488 and PF-04494700, is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] It has been investigated primarily for its potential to slow the progression of mild Alzheimer's disease by mitigating the neuroinflammation and amyloid-β (Aβ) pathology associated with RAGE activation.[3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental and clinical findings.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule belonging to the diphenylether class.[6] Its structure features a central imidazole ring linked to a chlorophenoxy phenyl group and a phenoxy group substituted with a diethylpropanamine side chain.[7]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | [7][8] |

| Synonyms | TTP488, PF-04494700 | [1][2] |

| CAS Number | 603148-36-3 | [1][7] |

| Molecular Formula | C₃₂H₃₈ClN₃O₂ | [1] |

| Molecular Weight | 532.12 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Solubility | DMSO: 50-100 mg/mL DMF: ~5 mg/mL Ethanol: ~1 mg/mL Water: Insoluble (<0.1 mg/mL) |[1][2][7] | | Predicted pKa | 9.8 (Strongest Basic) |[6] | | Predicted logP | 8.22 - 8.44 |[6] |

Mechanism of Action: RAGE Inhibition

This compound functions as a selective antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[2][8] RAGE is a multiligand transmembrane receptor of the immunoglobulin superfamily that is implicated in chronic inflammatory conditions, including Alzheimer's disease, diabetes, and cancer.[3][4][9]

RAGE binds to a variety of ligands, such as Advanced Glycation Endproducts (AGEs), amyloid-beta (Aβ) peptides, S100 proteins, and high-mobility group box 1 (HMGB1).[3][4][6] The binding of these ligands to RAGE on cell surfaces (such as neurons, microglia, and endothelial cells) triggers a cascade of intracellular signaling events.[3][6] This signaling, often mediated by adaptors like TIRAP and MYD88, converges on the activation of the nuclear factor-kappa B (NF-κB) pathway.[6][10] NF-κB activation leads to the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), increased oxidative stress, and exacerbation of pathology.[3][6]

In the context of Alzheimer's disease, RAGE is thought to play a dual role: it mediates the influx of circulating Aβ from the plasma into the brain and promotes neuroinflammation upon binding Aβ in the brain.[3] this compound competitively binds to RAGE, thereby blocking the interaction with its ligands and inhibiting these downstream pathological effects.[4][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(4-(2-Butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-1-propanamine | C32H38ClN3O2 | CID 11180124 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Development of Azeliragon (TTP488): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeliragon, also known as TTP488 and formerly PF-04494700, is an orally bioavailable small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] Developed by vTv Therapeutics (formerly TransTech Pharma), this compound was investigated primarily for its potential to slow cognitive decline in mild Alzheimer's disease (AD) by targeting the RAGE pathway, which is implicated in the neuroinflammatory cascade and amyloid-beta (Aβ) pathology characteristic of the disease.[2][3] This technical guide provides an in-depth overview of the discovery and development history of this compound, including its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action: RAGE Inhibition

This compound is a potent inhibitor of RAGE, a multi-ligand receptor of the immunoglobulin superfamily.[1][2] RAGE is expressed on various cell types in the brain, including neurons, microglia, and endothelial cells, and its expression is upregulated in the brains of individuals with Alzheimer's disease.[4] The receptor binds to a variety of ligands, including advanced glycation endproducts (AGEs), S100 proteins, high mobility group box 1 (HMGB1), and amyloid-beta (Aβ) peptides.[2] The binding of these ligands to RAGE initiates a cascade of downstream signaling events, leading to increased oxidative stress, neuroinflammation, and neuronal dysfunction, all of which are hallmarks of AD pathology.[2][5]

This compound is designed to cross the blood-brain barrier and competitively inhibit the interaction between RAGE and its various ligands.[2] By blocking this interaction, this compound aims to attenuate the downstream inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines, mitigating oxidative stress, and potentially hindering the RAGE-mediated influx of Aβ into the brain.[6]

Preclinical Development

The preclinical development of this compound involved in vitro binding assays and in vivo studies using transgenic mouse models of Alzheimer's disease.

In Vitro Studies

This compound was identified as a high-affinity ligand for the soluble ectodomain of human RAGE (sRAGE).

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 12.7 ± 7.6 nM | |

| IC50 (RAGE Inhibition) | Not explicitly reported |

In Vivo Studies in Transgenic Mice

Preclinical efficacy studies were conducted in tgAPPSwedish/London (tgAPPSWE/LON) transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.

Key Findings from Preclinical Studies: [6]

-

Reduced Amyloid-Beta Plaque Deposition: Oral administration of this compound to tgAPPSWE/LON mice resulted in a dose-dependent reduction in Aβ plaque deposition in the brain.

-

Modulation of Aβ Levels: this compound treatment led to decreased total Aβ concentrations in the brain while concurrently increasing plasma Aβ levels, suggesting an inhibition of RAGE-mediated Aβ transport across the blood-brain barrier.

-

Shift in APP Processing: The drug was shown to decrease levels of soluble APPβ (sAPPβ) and increase levels of soluble APPα (sAPPα), indicating a shift towards the non-amyloidogenic processing of APP.

-

Anti-inflammatory Effects: this compound reduced the levels of inflammatory cytokines in the brain.

-

Improved Cognitive Function: Treated mice exhibited improved performance in the Morris Water Maze test, indicating a slowing of cognitive decline.

-

Enhanced Cerebral Blood Flow: this compound treatment was associated with improved cerebral blood flow.

Clinical Development

This compound progressed through Phase 1, 2, and 3 clinical trials for the treatment of mild-to-moderate Alzheimer's disease.

Phase 1 and 2a Studies

Early-phase clinical trials established the safety and tolerability of this compound in healthy volunteers and patients with mild-to-moderate AD. A 10-week, double-blind, placebo-controlled Phase 2a study in 67 patients demonstrated that this compound was well-tolerated at doses of 10 mg and 20 mg once daily.

Phase 2b Study (NCT00566397)

This 18-month, randomized, double-blind, placebo-controlled study enrolled 399 patients with mild-to-moderate AD.[7] The trial initially evaluated two doses: a high dose (20 mg/day) and a low dose (5 mg/day).[7] The high-dose arm was discontinued early due to an increase in adverse events, including confusion and falls, and a greater cognitive decline compared to placebo.[7] The study was later stopped for futility based on a pre-specified interim analysis.[7] However, a post-hoc analysis of the on-treatment population in the low-dose group showed a statistically significant slowing of cognitive decline.[7]

| Outcome Measure | Placebo | This compound (5 mg/day) | p-value | Reference |

| Change in ADAS-cog from baseline at 18 months | 3.1-point benefit | 0.0149 (log-rank test for time to cognitive deterioration) | ||

| Change in ADAS-cog in mild AD subgroup (MMSE 21-26) | 4.0-point benefit | Not reported | ||

| Change in CDR-sb in mild AD subgroup (MMSE 21-26) | 1.0-point benefit | Not reported |

Phase 3 STEADFAST Program (NCT02080364)

Based on the promising results from the Phase 2b study in the mild AD sub-group, a Phase 3 program called STEADFAST was initiated under a Special Protocol Assessment from the FDA. The program consisted of two identical, 18-month, randomized, double-blind, placebo-controlled trials designed to enroll a total of 800 patients with mild AD.[8][9] The primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinical Dementia Rating scale sum of boxes (CDR-sb).[8]

In April 2018, vTv Therapeutics announced that the first of the two STEADFAST trials failed to meet its co-primary endpoints.[1] Subsequently, the entire STEADFAST program, including the second trial and an open-label extension study, was discontinued.[1] A post-hoc analysis suggested a potential benefit in a subgroup of patients with both mild Alzheimer's and type 2 diabetes, leading to the initiation of a new Phase 2 trial in this specific population.[1]

| Outcome Measure (STEADFAST Part A) | Placebo (Decline from Baseline) | This compound (5 mg/day) (Decline from Baseline) | Statistical Significance | Reference |

| ADAS-cog | 3.3 points | 4.4 points | Not significant | |

| CDR-sb | 1.6 points | 1.6 points | Not significant |

Signaling Pathways and Experimental Workflows

RAGE Signaling Pathway in Alzheimer's Disease

The binding of ligands such as Aβ to RAGE on neuronal and microglial cells activates multiple downstream signaling cascades, including the activation of NF-κB and MAP kinases. This leads to the transcription of pro-inflammatory genes and the production of reactive oxygen species (ROS), contributing to neuroinflammation and neuronal damage.

This compound Clinical Trial Workflow (STEADFAST)

The STEADFAST Phase 3 program followed a typical clinical trial workflow for a large-scale, multi-center study.

Experimental Protocols

Quantification of Amyloid-Beta Plaque Deposition in tgAPPSWE/LON Mice

Objective: To quantify the Aβ plaque burden in the brains of transgenic mice following treatment with this compound.

Materials:

-

Mouse brain tissue, fixed and sectioned

-

Primary antibody against Aβ (e.g., 6E10)

-

Biotinylated secondary antibody

-

Avidin-biotin complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Microscope with image analysis software

Protocol:

-

Tissue Preparation: Brains from treated and control mice are harvested, fixed in paraformaldehyde, and sectioned using a cryostat or vibratome.

-

Immunohistochemistry: a. Brain sections are incubated with a primary antibody specific for Aβ. b. After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody. c. The sections are then treated with an avidin-biotin complex (ABC) reagent. d. A chromogenic substrate, such as DAB, is added to visualize the Aβ plaques.

-

Image Acquisition and Analysis: a. Stained brain sections are imaged using a light microscope. b. Image analysis software is used to quantify the Aβ plaque load by measuring the percentage of the total area of the brain region of interest (e.g., hippocampus, cortex) that is occupied by stained plaques.

-

Statistical Analysis: Plaque load is compared between the this compound-treated and placebo groups using appropriate statistical tests.

Morris Water Maze Test for Cognitive Assessment in Mice

Objective: To assess spatial learning and memory in tgAPPSWE/LON mice.

Materials:

-

Circular water tank (maze)

-

Submersible platform

-

Video tracking system and software

-

Opaque, non-toxic substance to make the water cloudy

Protocol:

-

Acclimation: Mice are handled and acclimated to the testing room for several days prior to the experiment.

-

Cued Training (Visible Platform): a. The platform is made visible by placing a cue on it. b. Mice are placed in the water and allowed to swim to the visible platform. This ensures the mice can swim and are motivated to escape the water.

-

Acquisition Phase (Hidden Platform): a. The water is made opaque, and the platform is submerged just below the water surface in a fixed location. b. Mice are released into the pool from different starting positions and the latency to find the hidden platform is recorded over several days of training (typically 4 trials per day).

-

Probe Trial (Memory Retention): a. The platform is removed from the pool. b. Mice are allowed to swim freely for a set period (e.g., 60 seconds). c. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are compared between the this compound-treated and control groups.

Conclusion

This compound (TTP488) represents a scientifically rational approach to treating Alzheimer's disease by targeting the RAGE pathway. Preclinical studies demonstrated promising effects on key pathological features of AD. However, the compound ultimately failed to show efficacy in a large-scale Phase 3 clinical program in a broad population of patients with mild Alzheimer's disease. While the development of this compound for AD has been discontinued, the extensive research conducted has contributed valuable insights into the role of RAGE in neurodegeneration and has informed the design of subsequent clinical trials targeting this pathway. The exploration of this compound in other indications, such as in patients with both mild AD and type 2 diabetes, highlights the ongoing efforts to identify specific patient populations that may benefit from this therapeutic strategy.

References

- 1. Role and therapeutic potential of RAGE signaling in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturbation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. vtvtherapeutics.com [vtvtherapeutics.com]

- 7. This compound Studies for Treatment of Alzheimer Disease In People With Type II Diabetes Continue - - Practical Neurology [practicalneurology.com]

- 8. AGE- RAGE stressor pathway involved in Alzheimer disease: possible beneficial strategies | ATLANTIS - Centre for research on Inflammation and Metabolism in Cancer and in Chronic Degenerative Diseases [atlantis.unito.it]

- 9. researchgate.net [researchgate.net]

Azeliragon: A Novel RAGE Inhibitor for Pancreatic Cancer Therapeutics - A Technical Guide

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of azeliragon (TTP488), a small-molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), and its potential therapeutic applications in pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and emerging clinical data, mechanism of action, and detailed experimental methodologies.

Executive Summary

Pancreatic cancer remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) and profound resistance to conventional therapies. The RAGE signaling axis has been identified as a critical driver of pancreatic cancer progression, promoting inflammation, cell proliferation, and immune evasion. This compound, an oral, small-molecule RAGE inhibitor, has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer. It effectively suppresses the RAGE-NF-κB signaling cascade, remodels the TME by reducing immunosuppressive cells, and enhances the efficacy of radiation and other targeted therapies. Furthermore, recent findings have identified this compound as a novel inhibitor of p21-activated kinase 1 (PAK1), revealing a dual mechanism of action. Currently, this compound is under investigation in a Phase 1/2 clinical trial for patients with refractory metastatic pancreatic cancer (NCT05766748) and has received Orphan Drug Designation from the U.S. FDA for this indication.

Mechanism of Action: Targeting the RAGE Axis and Beyond

This compound's primary mechanism of action is the inhibition of the RAGE receptor.[1] In the pancreatic TME, RAGE is activated by a variety of ligands, including High Mobility Group Box 1 (HMGB1) and S100 proteins.[1][2] This engagement triggers downstream signaling pathways, most notably the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that orchestrates the expression of genes involved in inflammation, cell survival, proliferation, and treatment resistance.[3][4]

Beyond the canonical RAGE-NF-κB axis, RAGE signaling also promotes pancreatic tumorigenesis through a complex interplay with autophagy and the IL-6/STAT3 pathway. RAGE-mediated autophagy enhances the mitochondrial localization of phosphorylated STAT3, boosting ATP production and cellular proliferation.

A recent study also identified this compound as a novel inhibitor of p21-activated kinase 1 (PAK1), a protein aberrantly expressed in pancreatic cancer.[5][6] This inhibition abolishes PAK1 activation, promotes apoptosis, and acts synergistically with AKT inhibitors.[5][6]

Preclinical Data

This compound has been evaluated in both in vitro and in vivo models of pancreatic cancer, demonstrating promising anti-tumor effects.

In Vitro Studies

Studies using human (Panc-1) and murine (Pan02) pancreatic cancer cell lines have shown that this compound inhibits key cellular processes involved in cancer progression.[3][7]

| Cell Line | Treatment | Endpoint Measured | Result | Citation |

| Panc-1, Pan02 | This compound (0.05–3 µM) | Cell Proliferation | Dose-dependent suppression of proliferation observed over 24 hours. | [3] |

| Panc-1, Pan02 | This compound (1 µM) | NF-κB Activation (pNF-κB levels) | Significant inhibition of NF-κB phosphorylation observed as early as 3 hours and sustained for 24 hours. | [8] |

| Panc-1, Pan02 | RAGE Ligands (0.1 µM) + this compound (1 µM) | Ligand-induced Proliferation | This compound inhibited the increased cell proliferation induced by RAGE ligands (S100P, S100A2, HMGB1). | [8] |

| Pancreatic Cancer Cells | This compound | PAK1 Activation & Apoptosis | Abolished PAK1 activation and promoted apoptosis. | [6] |

In Vivo Studies

Animal studies using xenograft models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other treatments.[3][7]

| Animal Model | Cell Line | Treatment Regimen | Key Findings | Citation |

| NU/J mice | Panc-1 | This compound (1 mg/kg, i.p., daily) | Significant tumor growth delay compared to control. | [3] |

| NU/J mice | Panc-1 | This compound (1 mg/kg) + Radiation (2 Gy x 5 days) | Additive tumor growth delay compared to either treatment alone; treated mice survived beyond day 50, while control mice reached endpoint by day 35. | [3] |

| C57BL/6NJ mice | Pan02 | This compound (1 mg/kg, i.p., daily) | Reduced infiltration of immunosuppressive cells (M2 macrophages, Tregs, MDSCs) and increased infiltration of CD8+ T cells in the TME. | [3][7] |

| Xenograft Model | Pancreatic Cancer Cells | This compound + Afuresertib (AKT inhibitor) | Strong synergistic effect; afuresertib enhanced the antitumor efficacy of this compound. | [6] |

Clinical Development

This compound's promising preclinical data and favorable safety profile from previous trials in Alzheimer's disease have supported its transition to clinical evaluation in pancreatic cancer.[3]

| Trial Identifier | Phase | Study Design | Patient Population | Dose Levels (Maintenance Dose) | Primary Objective |

| NCT05766748 | Phase 1/2 | Open-label, dose-escalation | Patients with metastatic pancreatic cancer refractory to first-line treatment. | Level 1: 5 mg/dayLevel 2: 10 mg/dayLevel 3: 20 mg/day | Determine the recommended Phase 2 dose (RP2D). |

Experimental Protocols

The following are representative protocols for key experiments cited in the preclinical evaluation of this compound.

Western Blot for NF-κB Activation

This protocol describes the detection of phosphorylated NF-κB (p65) in pancreatic cancer cell lysates following treatment with this compound.

-

Cell Culture and Treatment: Plate Panc-1 or Pan02 cells and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 1 µM) for specified time points (e.g., 3, 6, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA Protein Assay.

-

SDS-PAGE: Resolve 20-30 µg of protein per sample on 4–12% Criterion XT Bis-Tris gels.

-

Protein Transfer: Transfer proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 (e.g., from Cell Signaling Technology), diluted in blocking buffer. A loading control antibody (e.g., GAPDH) should be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated goat anti-rabbit or goat anti-mouse secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

In Vivo Tumor Model and Efficacy Assessment

This protocol outlines the establishment of a pancreatic cancer xenograft model to evaluate the anti-tumor efficacy of this compound.

-

Cell Preparation: Harvest Panc-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of 5-week-old female athymic nude (NU/J) mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Radiation, Combination).

-

Drug Administration: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.

-

Efficacy Endpoints: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size. Primary endpoints include tumor growth delay and overall survival.

Flow Cytometry for Tumor Microenvironment Analysis

This protocol describes the analysis of immune cell populations within tumors from treated mice.

-

Tumor Digestion: Harvest tumors from euthanized mice, mince finely, and digest in a solution containing collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension.

-

Cell Filtration and Lysis: Pass the suspension through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.

-

Cell Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Block Fc receptors using an anti-CD16/32 antibody. Stain cells with a cocktail of fluorescently-conjugated antibodies against surface markers for T cells (CD3, CD4, CD8), macrophages (CD45, CD11b, F4/80, CD206), and myeloid-derived suppressor cells (CD11b, Gr-1).

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages of different immune cell populations within the TME.

Conclusion and Future Directions

This compound presents a compelling, multi-faceted approach to treating pancreatic cancer. By targeting the RAGE pathway, it not only inhibits tumor cell growth but also modulates the immunosuppressive TME. The discovery of its activity against PAK1 further broadens its therapeutic potential. The ongoing Phase 1/2 clinical trial is a critical step in translating these robust preclinical findings to the clinic. Future research should focus on identifying predictive biomarkers for patient stratification and exploring rational combination strategies with immunotherapy and other targeted agents to further enhance the therapeutic impact of this compound in this challenging disease.

References

- 1. This compound for Refractory Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. researchgate.net [researchgate.net]

- 3. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines [mdpi.com]

- 4. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. This compound inhibits PAK1 and enhances the therapeutic efficacy of AKT inhibitors in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmehb.scholasticahq.com [mmehb.scholasticahq.com]

- 8. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quantification of Azeliragon in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azeliragon (TTP488) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), a key protein implicated in the pathogenesis of Alzheimer's disease and other inflammatory conditions.[1][2] RAGE is involved in the transport of amyloid-beta (Aβ) across the blood-brain barrier and mediates neuroinflammatory responses.[2][3] As a brain-penetrating agent, the quantification of this compound concentrations in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding its central nervous system (CNS) efficacy.[4]

These application notes provide a detailed, representative protocol for the measurement of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific quantitative data for this compound in brain tissue from published studies are limited, this document compiles relevant plasma concentration data and outlines a robust methodology for researchers to establish and validate their own brain tissue assays.

Data Presentation: this compound Plasma Concentrations

Preclinical and clinical studies have established a therapeutic window for this compound based on plasma concentrations. While direct brain tissue concentrations from these studies are not publicly available, the plasma data provides a critical reference for target engagement and dose selection in research.

| Study Type | Subject | Dose | Plasma Concentration (ng/mL) | Associated Outcome | Reference |

| Phase 2 Clinical Trial | Patients with mild-to-moderate Alzheimer's Disease | 5 mg/day | 7.6 - 16.8 | Associated with decreased cognitive decline | [3][5] |

| Phase 2 Clinical Trial | Patients with mild-to-moderate Alzheimer's Disease | 5 mg/day | 10.3 - 16.8 | Showed benefit over placebo | [3] |

| Phase 2 Clinical Trial | Patients with mild-to-moderate Alzheimer's Disease | 20 mg/day | 46.8 - 167.0 | Associated with worsening of cognition | [3][5][6] |

Experimental Protocols

The following is a representative protocol for the quantification of this compound in brain tissue by LC-MS/MS. This protocol is based on established methodologies for the analysis of small molecules in complex biological matrices.[7][8][9]

Brain Tissue Homogenization

Objective: To lyse brain tissue and release this compound into a solution suitable for extraction.

Materials:

-

Frozen brain tissue samples

-

Homogenization Buffer (e.g., 4 volumes of ice-cold 2% w/v aqueous formic acid in acetonitrile/water (50:50, v/v))

-

Bead-based homogenizer or Dounce homogenizer

-

Calibrated balance

-

Microcentrifuge tubes

Protocol:

-

Accurately weigh the frozen brain tissue sample (~100 mg).

-

Transfer the tissue to a pre-chilled microcentrifuge tube containing homogenization beads (if using a bead-based homogenizer).

-

Add 4 volumes of ice-cold homogenization buffer (e.g., 400 µL for 100 mg of tissue).

-

Homogenize the tissue until a uniform suspension is achieved. For bead-based systems, follow the manufacturer's instructions. For Dounce homogenization, perform 10-15 strokes on ice.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant for the extraction step.

Sample Extraction (Protein Precipitation & Solid-Phase Extraction)

Objective: To remove proteins and other interfering substances from the brain homogenate and isolate this compound.

Materials:

-

Brain homogenate supernatant

-

Internal Standard (IS) solution (a structurally similar compound to this compound, e.g., a stable isotope-labeled version)

-

Acetonitrile (ACN), ice-cold

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

SPE manifold

-

Methanol

-

Ammonium hydroxide

-

Formic acid

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., 50:50 ACN:water with 0.1% formic acid)

Protocol:

-

To 100 µL of brain homogenate supernatant, add 10 µL of the IS solution.

-

Add 300 µL of ice-cold ACN to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of reconstitution solution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate this compound from other components and quantify it using mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Parameters (Representative - to be optimized for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a standard)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of the IS)

-

-

Collision Energy and other source parameters: To be optimized for maximal signal intensity.

Data Analysis and Quantification

-

A calibration curve should be prepared by spiking known concentrations of this compound into blank brain homogenate and processing these standards alongside the unknown samples.

-

The concentration of this compound in the brain tissue samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

-

Results are typically expressed as ng/g of brain tissue.

Visualizations

Caption: Experimental workflow for this compound quantification in brain tissue.

Caption: this compound's mechanism of action via RAGE signaling inhibition.

References

- 1. Emerging targets for cancer treatment: S100A9/RAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of TTP488 in patients with mild to moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CTLT-04 SAFETY AND PRELIMINARY EVIDENCE OF A THERAPEUTIC EFFECT OF this compound COMBINED WITH STEREOTACTIC RADIATION THERAPY IN PATIENTS WITH BRAIN METASTASES: PHASE 1 STUDY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of TTP488 in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Quantitation of acetazolamide in rat plasma, brain tissue and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development, validation and application of an LC-MS/MS bioanalytical method for the quantification of GF449, a novel 5-HT1A agonist, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Azeliragon as a Radiosensitizer in Oncology Research

For Research Use Only.

Introduction

Azeliragon (formerly TTP488) is an orally available, small-molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). The RAGE signaling pathway is a multiligand system implicated in various pathological states, including inflammation, diabetes, and cancer.[1][2] In oncology, the interaction of RAGE with its ligands—such as high mobility group box 1 (HMGB1) and S100 proteins—promotes tumor growth, proliferation, metastasis, and resistance to therapy.[2][3] Ionizing radiation, a cornerstone of cancer treatment, can paradoxically induce the expression of RAGE ligands, contributing to radioresistance.[4][5]